2-(1,3-Dimethylbutyl)benzenamine
Overview
Description
2-(1,3-Dimethylbutyl)benzenamine is an organic compound belonging to the class of aniline and substituted anilines. These compounds are characterized by the presence of an aminobenzene moiety. The compound is known for its unique structural properties, making it a valuable building block in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
2-(4-Methylpentan-2-yl)aniline is a chemically differentiated building block used in organic synthesis and medicinal chemistry It is specifically used for the preparation of drug candidates containing hindered amine motifs .
Mode of Action
It is known to be a hindered amine, which suggests that it may interact with its targets through the amine group . Hindered amines are known to provide unique reactivity profiles in chemical reactions due to their steric hindrance .
Biochemical Pathways
As a building block in medicinal chemistry, it is likely involved in various biochemical reactions depending on the specific context of its use .
Pharmacokinetics
As a small molecule, it is expected to have certain bioavailability, but the specifics would depend on the exact biological context and the formulation of the drug candidate it is part of .
Result of Action
As a building block in medicinal chemistry, its effects would largely depend on the specific drug candidates it is part of .
Action Environment
Like all chemical compounds, its stability and reactivity can be influenced by factors such as temperature, ph, and the presence of other reactive species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dimethylbutyl)benzenamine typically involves the reaction of aniline with 4-methylpentan-2-amine. This process can be facilitated by various catalysts and under different reaction conditions. One common method involves the use of a hydroamination reaction, where aniline is reacted with 4-methylpentan-2-amine in the presence of a catalyst to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydroamination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-Dimethylbutyl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quin
Biological Activity
2-(1,3-Dimethylbutyl)benzenamine, also known as 2-(1,3-dimethylbutyl)aniline, is an organic compound with significant biological activity. This article explores its properties, mechanisms of action, and implications in various biological systems based on existing research.
Chemical Structure and Properties
- Molecular Formula: C_{12}H_{17}N
- Molecular Weight: 177.29 g/mol
The compound features a branched alkyl substituent that influences its chemical reactivity and interaction with biological systems. Its amine group attached to a benzene ring is critical for its biological activity, particularly in antioxidant roles.
Biological Activity Overview
Research indicates that this compound exhibits notable antioxidant properties. It is structurally related to other compounds used in various industrial applications, particularly in rubber formulations where its ability to scavenge free radicals helps prevent oxidative degradation.
The primary mechanism of action for this compound involves its interaction with reactive oxygen species (ROS). By scavenging these free radicals, the compound can mitigate oxidative stress, which is implicated in numerous cellular pathways and disease processes. This antioxidant activity suggests potential therapeutic applications in conditions characterized by oxidative damage.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine | Contains two amine groups | Strong antioxidant properties; used in rubber |
4-Aminodiphenylamine | Two phenyl groups with an amine | Used in dye and polymer industries |
N,N-Diethyl-m-toluamide | Similar amine functionality | Commonly used as a pesticide |
The branched alkyl substituent in this compound enhances its physical properties and reactivity compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound. For instance:
- Antioxidant Activity: A study highlighted the effectiveness of related compounds in reducing oxidative stress markers in vitro. These findings suggest that this compound may exhibit similar protective effects against oxidative damage in cellular models .
- Ecotoxicological Impact: Research into the environmental fate of related compounds indicates significant concerns regarding their persistence and bioaccumulation. The degradation products of these compounds can have adverse ecological effects, emphasizing the importance of understanding their biological interactions and environmental impact .
Applications in Medicinal Chemistry
Due to its antioxidant properties, this compound is being investigated for potential applications in medicinal chemistry. It serves as a building block for synthesizing drug candidates that require hindered amine motifs for enhanced stability and efficacy against oxidative stress-related diseases.
Properties
IUPAC Name |
2-(4-methylpentan-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)8-10(3)11-6-4-5-7-12(11)13/h4-7,9-10H,8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZZJKBLKQOBMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019696 | |
Record name | 2-(1,3-Dimethylbutyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203448-76-4 | |
Record name | 2-(1,3-Dimethylbutyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203448-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,3-Dimethylbutyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methylpentan-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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